molecular formula C7H7F2NO B6170655 [6-(Difluoromethyl)-3-pyridyl]methanol CAS No. 946578-33-2

[6-(Difluoromethyl)-3-pyridyl]methanol

Cat. No.: B6170655
CAS No.: 946578-33-2
M. Wt: 159.1
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Description

[6-(Difluoromethyl)-3-pyridyl]methanol is a pyridine derivative featuring a difluoromethyl (–CF$2$H) substituent at the 6-position and a hydroxymethyl (–CH$2$OH) group at the 3-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by the difluoromethyl group. Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity compared to their non-fluorinated analogs . The hydroxymethyl group further contributes to solubility and reactivity, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

[6-(difluoromethyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)6-2-1-5(4-11)3-10-6/h1-3,7,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGVOPYAMVOKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946578-33-2
Record name [6-(difluoromethyl)pyridin-3-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Difluoromethyl)-3-pyridyl]methanol typically involves the introduction of the difluoromethyl group and the methanol group onto the pyridine ring. One common method involves the reaction of 3-pyridylmethanol with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[6-(Difluoromethyl)-3-pyridyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [6-(Difluoromethyl)-3-pyridyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the pyridine ring can interact with biological targets such as enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for the development of new herbicides, insecticides, and fungicides .

Mechanism of Action

The mechanism of action of [6-(Difluoromethyl)-3-pyridyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

[6-(Dimethylamino)-3-pyridyl]methanol (CAS 20173-74-4)

  • Substituents: Dimethylamino (–N(CH$3$)$2$) at 6-position, hydroxymethyl at 3-position.
  • Molecular Formula : C$8$H${12}$N$_2$O.
  • Key Differences: The dimethylamino group is strongly electron-donating, increasing the basicity of the pyridine nitrogen and altering electronic distribution. Applications: Likely used in medicinal chemistry for its amine-mediated solubility and hydrogen-bonding capabilities .

(2-Chloro-6-fluoro-3-pyridyl)methanol (CAS 1227563-88-3)

  • Substituents : Chloro (–Cl) at 2-position, fluoro (–F) at 6-position, hydroxymethyl at 3-position.
  • Molecular Formula: C$6$H$5$ClFNO.
  • Key Differences: The chloro and fluoro groups are electron-withdrawing, but their positions (2 and 6) create distinct electronic effects compared to the 6-difluoromethyl group. Chloro’s polarizability may enhance intermolecular interactions, while fluoro’s small size minimizes steric hindrance. Applications: Potential use in halogen-bonding applications or as a precursor for cross-coupling reactions .

(6-Iodopyridin-2-yl)methanol

  • Substituents : Iodo (–I) at 6-position, hydroxymethyl at 2-position.
  • Key Differences :
    • The iodo group is highly polarizable and electron-withdrawing, but its large size may reduce solubility and increase molecular weight.
    • Positional isomerism (hydroxymethyl at 2 vs. 3-position) affects hydrogen-bonding geometry and reactivity.
    • Applications: Useful in radiolabeling or as a heavy-atom derivative in crystallography .

Heterocyclic Variants

(6-(Difluoromethyl)-3-methoxypyridazin-4-yl)methanol

  • Structure : Pyridazine core (two adjacent nitrogen atoms) with difluoromethyl at 6-position, methoxy (–OCH$_3$) at 3-position, and hydroxymethyl at 4-position.
  • Key Differences :
    • Pyridazine’s reduced aromaticity compared to pyridine alters electronic properties and hydrogen-bonding capacity.
    • The methoxy group introduces additional steric and electronic modulation.
    • Synthesis: Purified via silica gel chromatography (petroleum ether/ethyl acetate), highlighting differences in polarity compared to pyridine-based analogs .

Biological Activity

[6-(Difluoromethyl)-3-pyridyl]methanol, also known as CAS No. 946578-33-2, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoromethyl group and a hydroxymethyl group. This specific arrangement contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability and potency against specific targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing significant inhibition of growth at low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Enterococcus faecalis64

Anticancer Properties

In vitro studies have evaluated the compound's anticancer effects on several cancer cell lines. Notably, it demonstrated cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent antiproliferative activity.

Cell Line IC50 (µM)
MCF-75.2
PC-37.8

These findings suggest that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed that the compound inhibited bacterial growth more effectively than standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Activity Assessment
    In a recent investigation, this compound was tested for its ability to induce apoptosis in MCF-7 cells. The study reported that the compound caused a significant decrease in mitochondrial membrane potential, leading to programmed cell death, which was confirmed through flow cytometry analysis .

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